

# Introduction: The Imperative of Structural Certainty

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## Compound of Interest

Compound Name: 2-Aminooctanedioic acid

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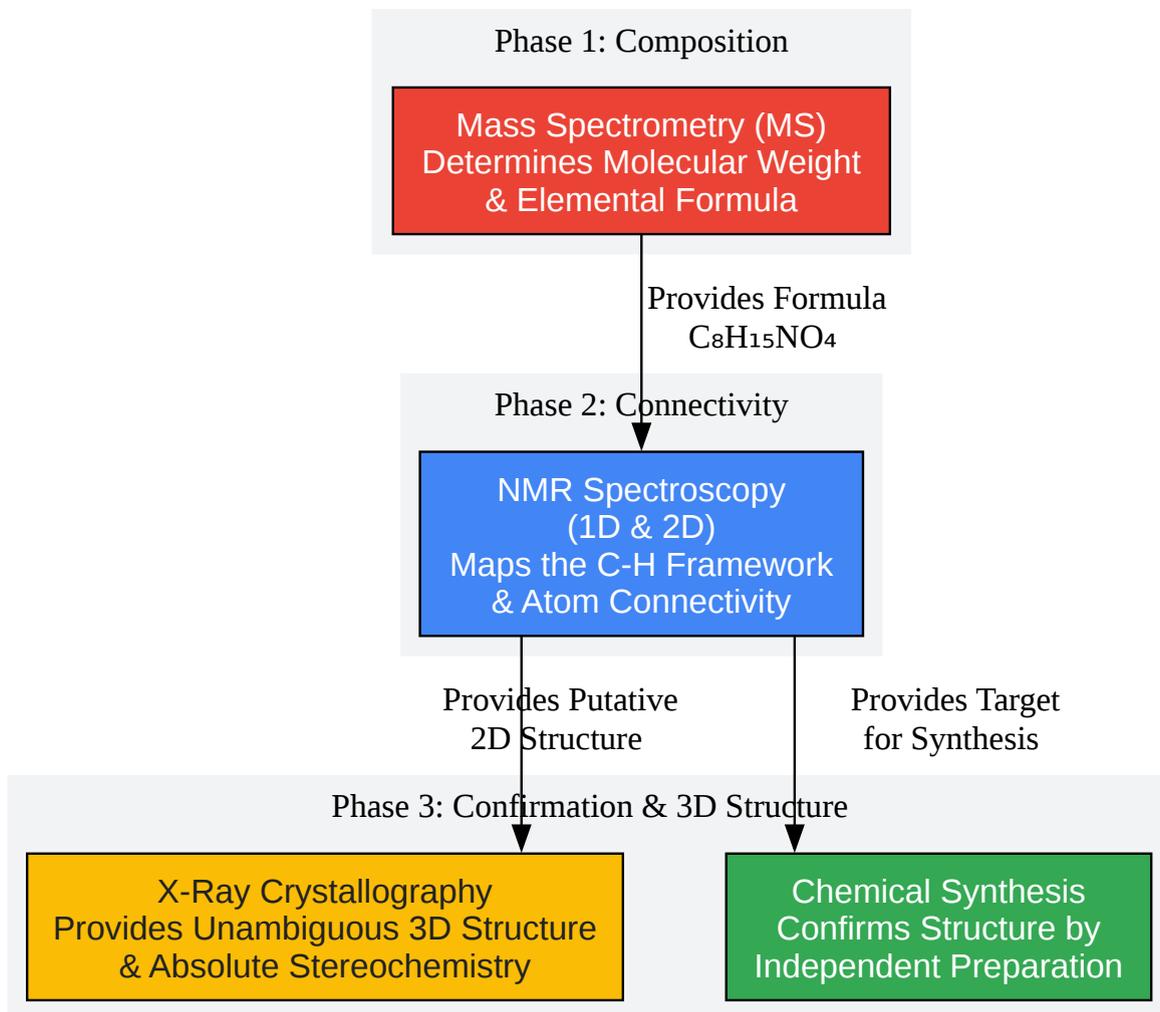
**2-Aminooctanedioic acid**, also known as  $\alpha$ -aminosuberic acid, is an alpha-amino acid derivative of octanedioic (suberic) acid. With the molecular formula  $C_8H_{15}NO_4$  and a molecular weight of approximately 189.21 g/mol, this molecule represents a class of compounds with significant potential in peptide synthesis, drug design, and metabolic research[1][2]. The precise arrangement of its atoms—its constitutional isomerism and stereochemistry—governs its biological activity, toxicity, and therapeutic potential. Therefore, its unambiguous structure elucidation is not merely an academic exercise but a foundational requirement for any meaningful scientific or commercial application.

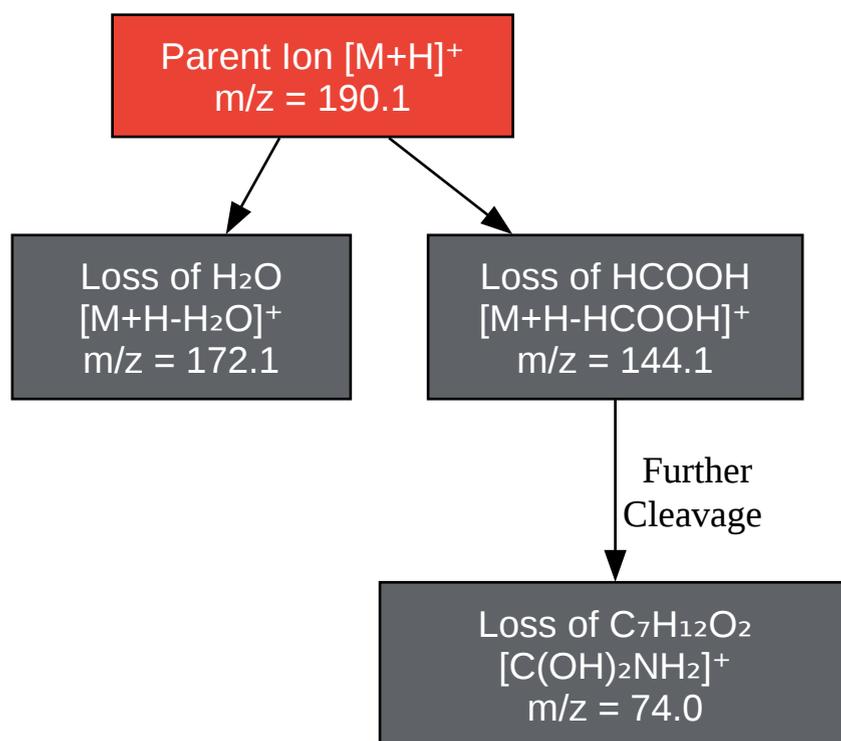
This guide provides a comprehensive, technically-grounded walkthrough of the modern analytical workflow used to determine the structure of a molecule like **2-aminooctanedioic acid**. We will move beyond a simple listing of techniques to explore the causality behind the experimental strategy, demonstrating how each step provides a unique and essential piece of the structural puzzle. This integrated approach ensures a self-validating system where data from orthogonal techniques must converge to a single, irrefutable conclusion.

## The Integrated Elucidation Strategy: A Multi-Pillar Approach

The modern approach to structure elucidation is a synergistic workflow. We do not rely on a single technique but rather build a case for the structure by integrating data from multiple, independent analytical methods. The process logically flows from determining the elemental

composition to mapping the atomic connectivity and finally to defining the three-dimensional arrangement of the atoms in space.





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Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway for **2-aminooctanedioic acid**.

The observation of predictable losses, such as water (from the two carboxyl groups) and formic acid, strongly supports the presence of these functional groups and validates the initial structural hypothesis.

## NMR Spectroscopy: Assembling the Atomic Jigsaw

**Expertise & Causality:** With the molecular formula established as  $C_8H_{15}NO_4$ , Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. It is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.<sup>[3]</sup> We use a suite of experiments:  $^1H$  NMR shows the number and environment of protons,  $^{13}C$  NMR does the same for carbon, and 2D NMR experiments like COSY and HMBC reveal which atoms are connected to each other. Deuterated water ( $D_2O$ ) is the solvent of choice, as the amino acid is highly polar and this avoids a large interfering solvent signal in the  $^1H$  spectrum.<sup>[4]</sup>

## Experimental Protocols: 1D and 2D NMR

- Sample Preparation: Approximately 5-10 mg of **2-aminooctanedioic acid** is dissolved in 0.6 mL of D<sub>2</sub>O in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used for optimal signal dispersion and sensitivity.<sup>[4]</sup>
- 1D NMR Acquisition: Standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra are acquired.
- 2D NMR Acquisition: Key 2D experiments are performed:
  - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). This is crucial for tracing out the aliphatic chain.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
  - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is vital for connecting structural fragments, especially across quaternary carbons or heteroatoms.

## Data Presentation: Predicted NMR Data for 2-Aminooctanedioic Acid

(Note: This is a representative dataset based on the known structure and data from similar compounds for illustrative purposes.)

| Position                  | Predicted <sup>1</sup> H Shift (ppm),<br>Multiplicity, J (Hz) | Predicted <sup>13</sup> C Shift (ppm) |
|---------------------------|---|---------------------------------------|
| 1 (-COOH)                 | -   | -178                                  |
| 2 (-CH(NH <sub>2</sub> )) | ~3.8, t, J=6.5  | -55                                   |
| 3 (-CH <sub>2</sub> )     | ~1.9, m   | -33                                   |
| 4 (-CH <sub>2</sub> )     | ~1.4, m   | -25                                   |
| 5 (-CH <sub>2</sub> )     | ~1.4, m   | -28                                   |
| 6 (-CH <sub>2</sub> )     | ~1.6, m   | -30                                   |
| 7 (-CH <sub>2</sub> )     | ~2.3, t, J=7.0  | -35                                   |
| 8 (-COOH)                 | -   | -180                                  |

## Trustworthiness & Visualization: Connecting the Dots with 2D NMR

The true power of NMR lies in assembling the structure from 2D correlation data. For example, a COSY experiment would show a correlation between the proton at position 2 and the protons at position 3, and so on, allowing one to "walk" down the carbon chain. The HMBC experiment is the key to placing the carboxyl groups. The proton at position 2 would show a correlation to the carbon at position 1, and the protons at position 7 would show a correlation to the carbon at position 8.

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## Sources

- 1. 2-Aminooctanedioic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>4</sub> | CID 77937 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

- 2. 2-Aminosuberic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>4</sub> | CID 193546 - PubChem [pubchem.ncbi.nlm.nih.gov]
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